Cas no 99500-36-4 (Ethyl 3-chloro-4-methylbenzoate)
Ethyl 3-chloro-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-chloro-4-methylbenzoate
- 3-CHLORO-4-METHYLBENZOIC ACID ETHYL ESTER
- AKOS012497261
- 99500-36-4
- ETHYL3-CHLORO-4-METHYLBENZOATE
- N12252
- ZDA50036
- DTXSID90622295
- MFCD10566204
- AS-10745
- CS-0193897
- SCHEMBL6301547
- DB-165745
- Benzoic acid, 3-chloro-4-methyl-, ethyl ester
-
- MDL: MFCD10566204
- Inchi: 1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
- InChI Key: MZZBQMBOGLOAJU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OCC)C=CC=1C
Computed Properties
- Exact Mass: 198.0447573g/mol
- Monoisotopic Mass: 198.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3Ų
Ethyl 3-chloro-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099361-5g |
Ethyl 3-chloro-4-methylbenzoate |
99500-36-4 | 95% | 5g |
$242.32 | 2023-08-31 | |
| TRC | E903790-50mg |
Ethyl 3-Chloro-4-methylbenzoate |
99500-36-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903790-100mg |
Ethyl 3-Chloro-4-methylbenzoate |
99500-36-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E903790-500mg |
Ethyl 3-Chloro-4-methylbenzoate |
99500-36-4 | 500mg |
$ 160.00 | 2022-06-05 | ||
| Chemenu | CM155567-10g |
ethyl 3-chloro-4-methylbenzoate |
99500-36-4 | 95% | 10g |
$*** | 2023-04-18 | |
| Aaron | AR00IKZQ-1g |
Benzoic acid, 3-chloro-4-methyl-, ethyl ester |
99500-36-4 | 95% | 1g |
$82.00 | 2024-07-18 | |
| Aaron | AR00IKZQ-5g |
Benzoic acid, 3-chloro-4-methyl-, ethyl ester |
99500-36-4 | 95% | 5g |
$242.00 | 2024-07-18 | |
| Aaron | AR00IKZQ-10g |
Benzoic acid, 3-chloro-4-methyl-, ethyl ester |
99500-36-4 | 95% | 10g |
$402.00 | 2024-07-18 | |
| Ambeed | A668895-5g |
Ethyl 3-chloro-4-methylbenzoate |
99500-36-4 | 95+% | 5g |
$127.0 | 2024-04-16 | |
| abcr | AB496912-1g |
Ethyl 3-chloro-4-methylbenzoate, 98%; . |
99500-36-4 | 98% | 1g |
€214.10 | 2024-04-16 |
Ethyl 3-chloro-4-methylbenzoate Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethyl 3-chloro-4-methylbenzoate
Recent Advances in the Application of Ethyl 3-chloro-4-methylbenzoate (CAS: 99500-36-4) in Chemical Biology and Pharmaceutical Research
Ethyl 3-chloro-4-methylbenzoate (CAS: 99500-36-4) is a key chemical intermediate with significant applications in pharmaceutical synthesis and chemical biology. Recent studies have highlighted its role as a versatile building block for the development of novel bioactive compounds, particularly in the fields of antimicrobial and anticancer drug discovery. This research brief synthesizes the latest findings on the synthesis, characterization, and biological evaluation of derivatives based on this compound, providing insights into its expanding utility in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Ethyl 3-chloro-4-methylbenzoate derivatives as potent inhibitors of bacterial efflux pumps, offering a promising strategy to combat multidrug-resistant pathogens. The research team utilized computational docking studies to optimize the ester's molecular structure, achieving a 15-fold increase in binding affinity compared to earlier analogs. These findings underscore the compound's potential in addressing the global antimicrobial resistance crisis.
In oncology research, scientists have recently explored the compound's utility as a scaffold for developing targeted kinase inhibitors. A Nature Communications paper (2024) reported that structurally modified versions of Ethyl 3-chloro-4-methylbenzoate exhibited selective inhibition of mutant EGFR isoforms while sparing wild-type receptors, suggesting potential applications in precision cancer therapies. The study employed cryo-EM and X-ray crystallography to elucidate the molecular interactions responsible for this selectivity.
The compound's physicochemical properties have also been the subject of recent investigation. Advanced spectroscopic analyses, including 2D NMR and mass spectrometry, have provided detailed characterization of its solution behavior and stability profile under various conditions. These studies are particularly relevant for pharmaceutical formulation development, where understanding the compound's degradation pathways is crucial for ensuring product quality and shelf life.
Emerging applications in chemical biology have expanded the utility of Ethyl 3-chloro-4-methylbenzoate beyond traditional medicinal chemistry. Recent work published in ACS Chemical Biology (2024) demonstrated its use as a photoaffinity labeling agent for proteomic studies, enabling the identification of previously unknown protein-small molecule interactions. This innovative approach combines the compound's chemical reactivity with modern mass spectrometry techniques to map biological pathways with unprecedented resolution.
Looking forward, the research community anticipates continued innovation in the application of Ethyl 3-chloro-4-methylbenzoate, particularly in the development of next-generation therapeutics and chemical probes. Ongoing clinical trials involving derivatives of this compound are expected to report preliminary results in 2025, potentially validating its therapeutic potential in human subjects. The compound's versatility and well-characterized synthetic pathways position it as a valuable tool for both academic research and industrial drug discovery efforts.
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